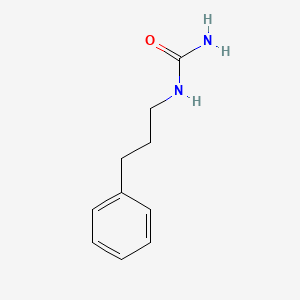

(3-Phenylpropyl)urea

Description

Contextualization within Modern Urea (B33335) Chemistry Research

Urea and its derivatives are of central importance in modern drug discovery and medicinal chemistry. nih.gov The urea functional group's ability to form multiple stable hydrogen bonds with proteins and other biological targets is a key reason for its prevalence in bioactive compounds. nih.govacs.org This interaction capability allows for the fine-tuning of a molecule's potency and selectivity, making urea derivatives valuable in the development of therapeutic agents for a wide range of diseases, including cancer, HIV, and diabetes. nih.govresearchgate.net

The synthesis of urea-containing compounds is a significant area of research. nih.gov Traditional methods often rely on the use of hazardous reagents such as phosgene (B1210022) or isocyanates. nih.govacs.org Consequently, a major focus in modern urea chemistry is the development of safer and more environmentally friendly synthetic methodologies. nih.govacs.org The synthesis of (3-Phenylpropyl)urea can be achieved through several routes, including the reaction of 3-phenylpropylamine (B116678) with urea or isocyanates, or via the use of reagents like Woollins' reagent with 3-phenylpropan-1-amine. ontosight.ainih.gov The exploration of diverse synthetic pathways, such as the oxovanadium(V)-catalyzed synthesis of ureas from disilylamines and carbon dioxide, highlights the ongoing effort to create these valuable compounds with greater efficiency and versatility. acs.org

Emerging Significance in Chemical Biology and Advanced Materials Science

The structural features of (3-Phenylpropyl)urea and its derivatives make them promising candidates for investigation in chemical biology. Urea derivatives, in general, are explored for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The urea scaffold is a potent pharmacophore, and its incorporation into molecules is a common strategy in drug design. researchgate.net

Detailed research findings have highlighted the potential of phenylpropyl urea derivatives as potent and specific inhibitors of various enzymes.

Soluble Epoxide Hydrolase (sEH) Inhibition : N-Cyclohexyl-N′-(3-phenylpropyl)-urea was synthesized and studied as an inhibitor of soluble epoxide hydrolases, which are therapeutic targets for inflammatory and cardiovascular diseases. pnas.org Research indicates that for potent inhibition, the urea function should have two relatively large, hydrophobic groups attached, such as the cyclohexyl and phenylpropyl groups. pnas.org

Nitric Oxide Synthase (NOS) Inhibition : In a study of N,N′-disubstituted thiourea (B124793) and urea derivatives, compounds were designed as inhibitors of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). rsc.org Thioureas generally showed higher inhibition than their corresponding ureas in this research. rsc.org

Complement Inhibition : A series of 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as novel and potent inhibitors of the complement system, which is part of the innate immune system and implicated in various diseases. nih.gov Structural modifications led to the identification of potent inhibitors, demonstrating the tunability of the urea scaffold. nih.gov

Antimalarial Activity : Alkylated (bis)urea polyamine analogues containing diphenylpropyl substituents were synthesized and showed potent activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov These compounds were found to block the parasite's nuclear division, representing a novel class of antimalarial agents. nih.gov

In the realm of advanced materials science, urea derivatives are recognized for their utility in developing novel polymers, resins, and surfaces with specific, tailored properties. ontosight.aiacs.org The hydrogen-bonding capabilities of the urea group are crucial in this context, as they can direct the assembly of molecules into ordered supramolecular structures. While specific applications for (3-Phenylpropyl)urea in materials science are not as extensively documented as its biological potential, the broader class of urea compounds is used in the synthesis of various materials. ontosight.airesearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10(13)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDORGPSKSSWFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179718 | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25017-27-0 | |

| Record name | N-(3-Phenylpropyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25017-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Phenylpropyl Urea and Its Analogs

Established Synthetic Pathways to (3-Phenylpropyl)urea and Core Scaffold

The construction of the (3-Phenylpropyl)urea core relies on well-established transformations in organic synthesis. These methods are broadly categorized into amination and isocyanate-based coupling strategies and reagent-mediated syntheses.

Amination and Isocyanate-Based Coupling Strategies

The most direct and widely employed method for the synthesis of (3-Phenylpropyl)urea involves the reaction of 3-phenylpropylamine (B116678) with an isocyanate or a source of the urea (B33335) carbonyl. ontosight.ai A common approach is the reaction of 3-phenylpropyl isocyanate with an amine. ontosight.ai The isocyanate itself can be generated from 3-phenylpropylamine through various methods, including the use of phosgene (B1210022) or a phosgene equivalent like triphosgene. asianpubs.org

Alternatively, the reaction of 3-phenylpropylamine with a pre-formed isocyanate, such as phenyl isocyanate, provides access to unsymmetrically substituted ureas. orgsyn.org This reaction is typically carried out in an inert solvent and proceeds readily to form the urea linkage. The reactivity of the amine and isocyanate components can be modulated by the electronic and steric nature of their substituents.

Another strategy involves the in-situ generation of an isocyanate from a carboxylic acid via a Curtius rearrangement, which is then trapped by an amine. organic-chemistry.org This method avoids the handling of potentially hazardous isocyanates.

Table 1: Examples of Isocyanate-Based Synthesis of Urea Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

| 3-Phenylpropyl isocyanate | 4-Methylaniline | N-(4-methylphenyl)-N'-(3-phenylpropyl)urea | ontosight.ai |

| Phenyl isocyanate | Cyanamide (as sodium salt) | 1-Cyano-3-phenylurea | orgsyn.org |

| Uracil | Phenylpropyl isocyanate | Uracil urea derivative | |

| Pyridyl amide | Aryl isocyanate | Diaryl urea derivative | asianpubs.org |

Reagent-Mediated Syntheses (e.g., Woollins' Reagent Applications)

While not a direct synthesis of (3-Phenylpropyl)urea itself, certain reagents can be used to transform the urea carbonyl group. For instance, Lawesson's reagent is well-known for the thionation of carbonyls, including ureas, to their corresponding thiocarbonyls. The selenium analog of Lawesson's reagent, Woollins' reagent (2,4-diphenyl-1,3,2λ5,4λ5-diselenadiphosphetane-2,4-diselone), is primarily used for the selenation of carbonyl compounds to form selenocarbonyls. wikipedia.orgresearchgate.net This reagent can convert amides to selenoamides and could theoretically be applied to (3-Phenylpropyl)urea to generate its seleno-analog. researchgate.net The reaction typically involves heating the carbonyl compound with Woollins' reagent in a suitable solvent like toluene. wikipedia.org The synthesis of Woollins' reagent itself has been improved to allow for larger scale preparations with high purity. nih.gov

Catalytic Approaches to Urea Synthesis and Derivatization

Catalytic methods offer more sustainable and efficient alternatives to traditional stoichiometric reagents for urea synthesis and functionalization.

Oxovanadium(V)-Catalyzed Carbon Dioxide Fixation Routes

A green and atom-economical approach to urea synthesis involves the use of carbon dioxide as a C1 building block. nii.ac.jp Research has demonstrated that commercially available and easy-to-handle oxovanadium(V) compounds can efficiently catalyze the synthesis of ureas from disilylamines and carbon dioxide under ambient pressure. acs.orgnih.govnih.gov This catalytic system shows a broad substrate scope and is scalable. nii.ac.jpacs.org For instance, ammonium (B1175870) metavanadate (NH4VO3) has been shown to be a highly effective catalyst for this transformation. acs.orgnih.gov The reaction proceeds by placing the disilylamine and the catalyst in a solvent like DMA, followed by stirring under a CO2 atmosphere at elevated temperatures. acs.org This methodology can also be applied to the synthesis of unsymmetrical ureas by reacting a disilylamine with a secondary amine and carbon dioxide in a one-pot process. acs.org

Table 2: Oxovanadium(V)-Catalyzed Urea Synthesis from Disilylamines and CO2

| Disilylamine Substrate | Catalyst | Yield of Urea | Reference |

| 2-Phenylethyl-N,N-bis(trimethylsilyl)amine | VO(OiPr)3 | 68% | nih.gov |

| 2-Phenylethyl-N,N-bis(trimethylsilyl)amine | NH4VO3 | 95% | nih.gov |

| 2-Phenylethyl-N,N-bis(trimethylsilyl)amine | VO(TEA) | Good Yield | nih.gov |

| 2-Phenylethyl-N,N-bis(trimethylsilyl)amine | V2O5 | Lower Yield | nih.gov |

Transition Metal-Catalyzed Coupling Reactions for Functionalized Analogs

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized urea analogs. uni-muenchen.de These methods allow for the formation of carbon-nitrogen bonds, enabling the introduction of various aryl and alkyl groups onto the urea scaffold. acs.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the arylation of amines and related compounds. researchgate.net This methodology could be applied to N-unsubstituted or monosubstituted ureas to introduce aryl groups.

Recent advancements have also focused on the electrochemical synthesis of urea, which involves the co-reduction of carbon dioxide and nitrogen-containing species. oaepublish.comacs.orgdoi.orgrsc.org This approach is considered a sustainable alternative to traditional industrial processes. acs.orgrsc.org Catalysts based on transition metals, such as copper and nickel, dispersed on supports like graphene or in metal-organic frameworks, have shown promise in facilitating the crucial C-N bond formation step. acs.orgrsc.org Theoretical studies using density functional theory (DFT) are being employed to design more efficient catalysts for this process. acs.org

Strategic Derivatization and Scaffold Diversification

The (3-Phenylpropyl)urea scaffold can be strategically modified to create a diverse library of analogs for various applications. nih.gov Derivatization can occur at several positions: the nitrogen atoms of the urea moiety, the phenyl ring, or the propyl chain.

Substitution on the nitrogen atoms can be achieved through the coupling reactions mentioned previously, allowing for the introduction of a wide range of alkyl and aryl groups. ontosight.ai The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing functional groups that can modulate the electronic properties and steric profile of the molecule.

Scaffold diversification also involves more significant structural changes, such as incorporating the urea functionality into a cyclic system. nih.gov This can lead to conformationally constrained analogs with potentially enhanced biological activity and improved pharmacokinetic properties. nih.gov Furthermore, the development of value-added urea-based products can be achieved by incorporating other elements like sulfur or various micronutrients, a strategy explored in the fertilizer industry that could be adapted for other applications. niik.ru The diversification of chemical feedstocks, moving beyond traditional sources, is also a key strategy in modern chemical synthesis. atlanticcouncil.org

Modification of the Urea Moiety

The urea functional group (-NH-CO-NH-) is a critical pharmacophore that acts as a hydrogen bond donor and acceptor, enabling interactions with biological targets. vulcanchem.com Modification of the nitrogen atoms within this moiety is a primary strategy for creating diverse analogs.

The most common approach to synthesizing N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. For instance, (3-phenylpropyl)urea analogs can be synthesized by reacting 3-phenylpropyl isocyanate with a variety of substituted amines. This method was employed to create a series of flexible urea derivatives studied as cardiac myosin activators. nih.gov By reacting 3-phenylpropyl isocyanate with phenethylamine (B48288) and benzylamine, researchers synthesized 1-phenethyl-3-(3-phenylpropyl)urea and 1-benzyl-3-(3-phenylpropyl)urea, respectively. nih.gov Further diversification was achieved by reacting the same isocyanate with amines bearing non-aromatic cyclic moieties, such as a tetrahydropyran (B127337) or a morpholine (B109124) group, to yield compounds like 1-(3-phenylpropyl)-3-((tetrahydro-2H-pyran-4-yl)methyl)urea and 1-(2-morpholinoethyl)-3-(3-phenylpropyl)urea. nih.gov

Alternatively, 3-phenylpropylamine can be reacted with various substituted isocyanates. The synthesis of N-(4-methylphenyl)-N'-(3-phenylpropyl)urea is achieved through the reaction of 3-phenylpropyl isocyanate with 4-methylaniline. ontosight.ai Another example involves the reaction with heterocyclic isocyanates, leading to complex structures like 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea. vulcanchem.com

More advanced methods for urea formation include the use of phosgene substitutes like N,N'-carbonyldiimidazole (CDI). researchgate.net This reagent can react sequentially with different amines, allowing for the efficient synthesis of unsymmetrical ureas under aqueous conditions. researchgate.net Other techniques involve the Lossen rearrangement of hydroxamic acids, promoted by agents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P), to generate an isocyanate intermediate in situ, which can then be trapped by an amine. organic-chemistry.org

Table 1: Examples of (3-Phenylpropyl)urea Analogs with Modified Urea Moiety

| Compound Name | Synthetic Precursors | Reported Application/Study | Reference |

|---|---|---|---|

| 1-Phenethyl-3-(3-phenylpropyl)urea | 3-Phenylpropyl isocyanate + Phenethylamine | Cardiac myosin activator | nih.gov |

| 1-Benzyl-3-(3-phenylpropyl)urea | 3-Phenylpropyl isocyanate + Benzylamine | Cardiac myosin activator | nih.gov |

| N-(4-Methylphenyl)-N'-(3-phenylpropyl)urea | 3-Phenylpropyl isocyanate + 4-Methylaniline | Potential anticancer and antimicrobial properties | ontosight.ai |

| 1-(3-Phenylpropyl)-3-((tetrahydro-2H-pyran-4-yl)methyl)urea | 3-Phenylpropyl isocyanate + (Tetrahydro-2H-pyran-4-yl)methanamine | Cardiac myosin activator | nih.gov |

| N,N-dimethyl-4-(2-(3-(3-phenylpropyl)ureido)ethyl)benzenesulfonamide | 3-Phenylpropyl isocyanate + N,N-dimethyl-4-(2-aminoethyl)benzenesulfonamide | Cardiac myosin activator | researchgate.net |

Functionalization of the Phenylpropyl Chain

The phenylpropyl chain offers two primary regions for chemical modification: the three-carbon alkyl linker and the terminal phenyl ring. Functionalization of this chain can significantly alter the molecule's lipophilicity, steric profile, and potential for secondary interactions with target biomolecules. vulcanchem.com

Hydroxylation of the alkyl chain is a key modification. For example, analogs such as 1-(3-hydroxy-3-phenylpropyl) derivatives have been synthesized. A general synthetic route to achieve such structures involves the nucleophilic addition of an amine to an isocyanate, where one of the precursors already contains the hydroxyl group. rsc.org In a study on nitric oxide synthase inhibitors, N,N'-disubstituted ureas and thioureas bearing a hydroxyl group on the propyl chain were synthesized. rsc.org The synthesis involved the reduction of a ketone to a secondary alcohol, followed by the introduction of the urea or thiourea (B124793) moiety. rsc.org A key intermediate in this process was an amino alcohol, such as 3-amino-1-(2-nitrophenyl)propan-1-ol, which was then reacted with an isocyanate. rsc.org

The phenyl ring is also a common site for modification. Electrophilic substitution reactions can introduce a variety of functional groups. For instance, nitration of the phenyl ring followed by reduction of the nitro group to an amine provides a handle for further derivatization. rsc.org This was demonstrated in the synthesis of N-[3-(2-aminophenyl)-3-hydroxypropyl]-N′-methylthiourea, where a nitro group on the phenyl ring of the precursor was reduced using Pd/C in a flow hydrogenator. rsc.org Other research has focused on creating chalcone-urea hybrids, such as 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea, which involves significant modification of the phenyl portion of a related scaffold. nih.gov

Table 2: Examples of Analogs with a Functionalized Phenylpropyl Chain

| Compound Name | Modification Type | Synthetic Strategy | Reference |

|---|---|---|---|

| 1-(3-Hydroxy-3-phenylpropyl)-3-(thiophen-2-ylmethyl)urea | Hydroxylation of propyl chain | Synthesis involves a hydroxyphenylpropyl intermediate. | |

| N-[3-Hydroxy-3-(2-nitrophenyl)propyl]-N′-methylthiourea | Hydroxylation of propyl chain and nitration of phenyl ring | Reaction of 3-amino-1-(2-nitrophenyl)propan-1-ol with methyl isothiocyanate. | rsc.org |

| N-[3-(2-Aminophenyl)-3-hydroxypropyl]-N′-methylthiourea | Hydroxylation of propyl chain and amination of phenyl ring | Reduction of the corresponding nitro-phenyl precursor. | rsc.org |

Stereoselective Synthesis of Chiral Analogs

The introduction of chiral centers into the (3-phenylpropyl)urea scaffold allows for the synthesis of specific enantiomers or diastereomers, which is often critical for achieving selective interaction with chiral biological targets like enzymes and receptors. Asymmetric synthesis can be used to control the stereochemistry at one or more positions, typically on the phenylpropyl chain or on substituents attached to the urea moiety. researchgate.netdu.ac.in

Chirality can be introduced by using a chiral starting material. For example, a catalytic system was developed for synthesizing ureas from chiral disilylamines. When a chiral disilylamine derived from (R)-(+)-1-phenylethylamine was used, the corresponding chiral urea was obtained with no loss of chirality, demonstrating effective stereochemical transfer. nih.gov

Another major strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. researchgate.netdu.ac.in Evans-type oxazolidinone auxiliaries, for instance, are widely used to control alkylation and aldol (B89426) reactions, which could be applied to build a chiral phenylpropyl fragment before its incorporation into the final urea structure. researchgate.net After the desired stereocenter is created, the auxiliary is cleaved.

Catalytic asymmetric synthesis represents a more modern and efficient approach. This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org For the synthesis of chiral ureas, methodologies like the catalytic diastereoselective Mannich reaction promoted by chiral bifunctional urea-type organocatalysts have been developed for creating unnatural amino acid derivatives with excellent diastereoselectivity and enantioselectivity. researchgate.net Similarly, enantioselective heterodimerization using chiral phosphoric acid catalysts has been shown to be effective in related systems. ifremer.fr These advanced catalytic methods provide powerful tools for accessing specific stereoisomers of complex (3-phenylpropyl)urea analogs. scispace.comirb.hr

Table 3: Methodologies for Stereoselective Synthesis of Chiral Urea Analogs

| Methodology | Description | Example Application/Principle | Reference |

|---|---|---|---|

| Chiral Starting Material | Utilizes an enantiomerically pure precursor to transfer chirality to the final product. | Synthesis of a chiral urea from a chiral disilylamine derived from (R)-(+)-1-phenylethylamine. | nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to guide a diastereoselective reaction. | Evans oxazolidinones can be used to create chiral building blocks for subsequent urea formation. | researchgate.netdu.ac.in |

| Asymmetric Catalysis | A chiral catalyst is used to produce an enantiomerically enriched product from a prochiral substrate. | Chiral phosphoric acids or bifunctional urea-type catalysts can promote enantioselective reactions. | researchgate.netifremer.fr |

| Asymmetric Hydrogenation | Transition metal complexes with chiral ligands catalyze the enantioselective reduction of prochiral imines or alkenes. | Iridium or Palladium complexes with chiral phosphine (B1218219) ligands are used to synthesize chiral amines, which are precursors to ureas. | acs.org |

Structural Elucidation and Supramolecular Architectures of 3 Phenylpropyl Urea

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of (3-Phenylpropyl)urea, with the chemical formula C₁₀H₁₄N₂O, reveals a monoclinic crystal system. nih.gov The crystal data indicates specific lattice parameters of a = 17.002 (4) Å, b = 6.4953 (15) Å, and c = 9.171 (2) Å, with a β angle of 91.401 (8)°. nih.gov The unit cell volume is 1012.5 (4) ų, and it contains four molecules (Z = 4). nih.gov

Determination of Molecular Conformation and Dihedral Angles

The analysis of the crystal structure provides precise information about the molecular conformation. A key feature is the dihedral angle between the mean plane of the C(ar)-C-C group and the benzene (B151609) ring, which has been determined to be 84.8 (2)°. nih.govnih.gov This significant twist indicates a non-planar relationship between the propyl chain and the phenyl group.

Table 1: Crystal Data and Structure Refinement for (3-Phenylpropyl)urea

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₄N₂O |

| Formula weight | 178.23 |

| Temperature | 93 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 17.002 (4) Åb = 6.4953 (15) Åc = 9.171 (2) Å |

| β | 91.401 (8)° |

| Volume | 1012.5 (4) ų |

| Z | 4 |

| Calculated density | 1.169 Mg/m³ |

| Absorption coefficient | 0.08 mm⁻¹ |

| F(000) | 384 |

| Crystal size | 0.25 × 0.04 × 0.03 mm |

| Theta range for data collection | 3.0 to 27.0° |

| Limiting indices | -21≤h≤21, -8≤k≤8, -11≤l≤11 |

| Reflections collected / unique | 6696 / 2126 [R(int) = 0.038] |

| Completeness to theta = 27.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2126 / 0 / 122 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.056, wR2 = 0.144 |

| R indices (all data) | R1 = 0.086, wR2 = 0.163 |

Data sourced from Li et al. (2009). nih.gov

Analysis of Intermolecular Hydrogen Bonding Networks (N—H⋯O)

The crystal structure of (3-Phenylpropyl)urea is significantly influenced by intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov These interactions are crucial in forming the supramolecular assembly. The hydrogen bonding involves the urea (B33335) group, where the amine protons act as donors and the carbonyl oxygen acts as an acceptor. mdpi.comaps.org This network of hydrogen bonds links the individual molecules together. iucr.org

Elucidation of Supramolecular Layers and Crystal Packing Motifs

The intermolecular N—H⋯O hydrogen bonds result in the formation of distinct supramolecular structures. Specifically, they create double layers of (3-Phenylpropyl)urea molecules that are parallel to the bc plane of the crystal lattice. nih.govnih.gov Within these layers, two specific graph-set motifs, R₂²(8) and R₂¹(6), are observed. nih.govresearchgate.net The R₂²(8) motif is formed in the direction of the b-axis, while the R₂¹(6) motif is found along the c-axis direction. nih.govnih.gov These motifs describe the patterns of hydrogen bonds that connect the molecules into a stable, layered arrangement. nih.gov

Advanced Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for confirming the molecular structure of (3-Phenylpropyl)urea in solution. The proton NMR spectrum shows characteristic signals for the phenyl group protons, typically in the range of δ 7.15-7.28 ppm. acs.orgrsc.org The protons of the propyl chain also give distinct signals. For instance, the methylene (B1212753) group adjacent to the urea (NH-CH₂) appears around δ 3.12-3.18 ppm, the terminal phenyl-CH₂ group at approximately δ 2.63 ppm, and the central methylene group of the propyl chain resonates around δ 1.80 ppm. rsc.org

The ¹³C NMR spectrum further corroborates the structure with signals for the urea carbonyl carbon at approximately δ 158.4 ppm. rsc.org The aromatic carbons of the phenyl ring appear in the δ 126.1-141.6 ppm region. rsc.org The carbons of the propyl chain are observed at δ 40.3 (NH-CH₂), δ 33.3 (phenyl-CH₂), and δ 31.8 (central CH₂) ppm. rsc.org

Table 2: NMR Spectroscopic Data for (3-Phenylpropyl)urea

| Nucleus | Chemical Shift (δ ppm) |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 7.28–7.15 (m, 10H, Ar-H)4.23 (br, 2H, NH)3.18–3.12 (m, 4H, NH-CH₂)2.63 (t, J = 7.6 Hz, 4H, Ph-CH₂)1.80 (quint, J = 7.6 Hz, 4H, -CH₂-CH₂-CH₂-) |

Data is for the related compound N,N'-Bis(3-phenylpropyl)urea and is illustrative of the expected shifts for (3-Phenylpropyl)urea. Sourced from Takeda et al. (2021). rsc.org

Conformational Landscape and Molecular Dynamics

The study of the conformational landscape of (3-Phenylpropyl)urea involves understanding the different spatial arrangements the molecule can adopt due to the rotation around its single bonds. While specific molecular dynamics simulation studies on (3-Phenylpropyl)urea are not widely available, the principles of such analyses can be applied. Molecular dynamics simulations are powerful computational methods used to explore the conformational space of molecules, providing insights into their flexibility and the dynamic equilibrium between different conformations under various conditions. frontiersin.orgresearchgate.net For molecules containing urea fragments, research has shown a propensity for local folding patterns stabilized by intramolecular hydrogen bonds, which can compete with the intermolecular interactions observed in the crystal state. The conformational flexibility is crucial for understanding how such molecules interact with biological targets or self-assemble into larger structures. aps.org

Theoretical and Computational Chemistry Studies on 3 Phenylpropyl Urea

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (3-phenylpropyl)urea. researchgate.netscispace.com These methods allow for the optimization of the molecule's geometry and the calculation of various electronic properties. researchgate.netbanglajol.info

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netbanglajol.info A smaller energy gap suggests higher reactivity. For urea (B33335) derivatives, DFT can predict electronic properties like these energy gaps.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. It identifies the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net The distribution of electron density, often analyzed through Natural Bond Orbital (NBO) analysis, reveals details about intramolecular and intermolecular bonding and charge transfer interactions. mdpi.com

Furthermore, quantum chemical methods can be used to calculate reactivity descriptors such as ionization potential, electron affinity, chemical potential, and hardness, which provide a quantitative measure of the molecule's reactivity trends, particularly in relation to biological targets. researchgate.net

Table 1: Calculated Electronic Properties of (3-Phenylpropyl)urea and Related Compounds

| Property | Description | Typical Calculated Values for Similar Urea Derivatives |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Varies depending on substituents and computational method. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Varies depending on substituents and computational method. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. researchgate.net | A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Can influence solubility and intermolecular interactions. |

| First-Order Hyperpolarizability | A measure of the non-linear optical (NLO) properties of a molecule. | Some urea derivatives show values significantly higher than that of urea. banglajol.info |

Note: Specific values for (3-phenylpropyl)urea require dedicated computational studies. The table provides a general overview based on similar compounds.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of (3-phenylpropyl)urea, particularly its interactions with other molecules, including itself, solvents, or biological macromolecules. lammps.org These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular forces. lammps.org

For urea and its derivatives, MD simulations can be used to study how they interact with other materials. nih.gov For instance, the interactions between urea and polymers like ammoniated lignin (B12514952) have been investigated using MD to understand their potential as slow-release carriers. nih.gov These studies often analyze radial distribution functions (RDFs) to describe the probability of finding one molecule at a certain distance from another, revealing the nature and strength of intermolecular interactions. nih.gov

Coarse-grained MD simulations can be employed to study larger systems and longer timescales, such as the self-assembly of poly(urethane urea)s, where intermolecular interactions, particularly hydrogen bonding involving the urea groups, play a crucial role in determining the material's microstructure and mechanical properties. lammps.org These simulations have shown that intermolecular forces strongly influence properties like strain hardening. lammps.org

Computational Modeling of Biological Target Binding (e.g., Molecular Docking)

Computational modeling, especially molecular docking, is a widely used technique to predict the binding orientation and affinity of a small molecule like (3-phenylpropyl)urea to the active site of a biological target, such as an enzyme or a receptor. nih.gov21stcenturycardiology.com This method is crucial in drug discovery for identifying potential therapeutic targets and for structure-activity relationship (SAR) studies. nih.gov

In a typical molecular docking study, a 3D model of the target protein is used, and the ligand ((3-phenylpropyl)urea) is placed into the binding site in various conformations. 21stcenturycardiology.com A scoring function then estimates the binding affinity for each pose. For urea derivatives, docking studies have been instrumental in understanding their inhibitory mechanisms. For example, the urea group often forms key hydrogen bonds with amino acid residues in the active site. vulcanchem.com

Studies on various phenyl-urea based compounds have successfully used molecular docking to predict their binding modes. researchgate.netekb.eg For instance, in the case of carbonic anhydrase inhibitors, docking revealed that the sulfonamide moiety of urea-linked compounds interacts with the zinc ion in the active site, while other parts of the molecule form hydrophobic and hydrophilic interactions with surrounding amino acid residues. ekb.eg Similarly, for inhibitors of penicillin-binding protein 4 (PBP4), in silico docking and modeling guided the synthesis of analogs with enhanced binding affinity. nih.gov These computational approaches can help in designing more potent and selective inhibitors. ekb.egmdpi.com

Table 2: Example of a Molecular Docking Study Summary for a Urea Derivative

| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| Carbonic Anhydrase IX | 5FL4 | His94, His96, His119, Thr199, Thr200 | H-bonding, Hydrophobic, Metal-coordination (with Zn2+) | -6.9682 to -5.5453 (for a urea-linked inhibitor) ekb.eg |

| Penicillin-Binding Protein 4 (PBP4) | - | - | H-bonding, Hydrophobic | - |

Note: This table is illustrative. The specific details for (3-phenylpropyl)urea would depend on the biological target being investigated.

Prediction of Supramolecular Assembly Patterns

The prediction of how molecules self-assemble into larger, ordered structures is a key aspect of crystal engineering and materials science. researchgate.net For (3-phenylpropyl)urea, computational methods can be used to predict its supramolecular assembly patterns, which are primarily governed by intermolecular interactions like hydrogen bonding. nih.gov

The crystal structure of (3-phenylpropyl)urea has been determined, revealing that intermolecular N-H···O hydrogen bonds are the dominant forces driving its self-assembly. nih.gov Specifically, the molecules form double supramolecular layers parallel to the bc plane, with R(8) and R(6) graph set motifs. nih.gov

Biological Activity and Chemical Biology Applications of 3 Phenylpropyl Urea and Its Derivatives

Soluble Epoxide Hydrolase (sEH) Inhibition

The inhibition of soluble epoxide hydrolase (sEH) is a significant therapeutic target for managing conditions like hypertension and inflammation. scispace.comresearchgate.netnih.gov The enzyme sEH metabolizes epoxyeicosatrienoic acids (EETs), which are lipid mediators with vasodilatory and anti-inflammatory properties, into less active dihydroxyeicosatrienoic acids (DHETs). aacrjournals.orgnih.gov By inhibiting sEH, the levels of beneficial EETs can be maintained. nih.govmdpi.com Urea-based compounds, including derivatives of (3-Phenylpropyl)urea, have emerged as a potent class of sEH inhibitors. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for sEH Modulators

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and pharmacokinetic profiles of urea-based sEH inhibitors. nih.gov These studies have revealed several key structural features that influence inhibitory activity.

A central 1,3-disubstituted urea (B33335) pharmacophore is a common feature of many potent sEH inhibitors. scispace.comacs.org This core structure is flanked by hydrophobic domains. Modifications to these flanking groups have been extensively explored. For instance, replacing the adamantyl group with aromatic groups in some urea derivatives did not significantly improve inhibitory potency but did lead to dramatically improved pharmacokinetic properties. nih.gov

The nature of the substituents on the urea nitrogen atoms is critical. The replacement of one of the NH groups of the urea with an amide function can significantly improve physical properties like solubility, although it may lead to a decrease in inhibitory potency for human sEH. nih.govucanr.edu The chirality of substituents can also have a profound effect. For example, the (S)-enantiomer of 1-(1-phenylethyl)-3-(3-phenylpropyl)urea is 40-fold more potent as an sEH inhibitor than its (R)-enantiomer, highlighting the stereoselectivity of the enzyme's active site. nih.gov

Furthermore, the introduction of a polar functional group, termed a secondary pharmacophore, at a specific distance from the primary urea pharmacophore can enhance both binding affinity and water solubility. scispace.com The addition of a tertiary pharmacophore, such as a piperazino group, has been shown to substantially improve pharmacokinetic parameters while maintaining high potency. scispace.com

| Compound/Modification | Key SAR Finding | Impact on Activity/Properties | Reference |

|---|---|---|---|

| (S)-1-(1-phenylethyl)-3-(3-phenylpropyl)urea | Chirality at the α-carbon of the urea nitrogen affects inhibition. | 40-fold more potent than the (R)-enantiomer. | nih.gov |

| Amide substitution for urea | Replacing a urea NH with an amide. | Improves solubility but can decrease human sEH inhibition. | nih.govucanr.edu |

| Introduction of piperazino group | Addition of a tertiary pharmacophore. | Improves pharmacokinetic profile while maintaining potency. | scispace.com |

| Aromatic group replacing adamantyl group | Modification of hydrophobic flanking groups. | Improved pharmacokinetic properties. | nih.gov |

Molecular Interactions within the Catalytic Pocket (e.g., Hydrogen Bonding with Tyr381, Tyr465, Asp333)

The inhibitory action of (3-Phenylpropyl)urea derivatives and other urea-based inhibitors is anchored by specific molecular interactions within the catalytic pocket of the sEH enzyme. aacrjournals.org The central urea moiety plays a crucial role by forming a network of hydrogen bonds with key amino acid residues. scispace.com

Docking studies have shown that the urea group of inhibitors like sorafenib, a compound structurally related to some sEH inhibitors, engages in hydrogen bonding with Tyrosine 381 (Tyr381), Tyrosine 465 (Tyr465), and Aspartic acid 333 (Asp333) in the active site of human sEH. aacrjournals.org Specifically, the carbonyl oxygen of the urea acts as a hydrogen bond acceptor for the hydroxyl groups of Tyr381 and Tyr465, while the urea N-H groups act as hydrogen bond donors to the carboxylate of Asp333. aacrjournals.orgucanr.edu This interaction pattern is a highly conserved feature among urea-type sEH inhibitors and is essential for anchoring the inhibitor in the active site. acs.org

The crystal structure of murine sEH suggests that Tyr465 and Tyr381 act as acid catalysts, activating the epoxide ring for nucleophilic attack by Asp333. researchgate.net By mimicking the transition state, urea-based inhibitors effectively block this catalytic mechanism. acs.org The hydrophobic portions of the inhibitor molecules typically occupy hydrophobic pockets within the enzyme's active site, further stabilizing the inhibitor-enzyme complex.

Kinetic Characterization of Enzyme Inhibition (e.g., Dissociation Rate Constants)

The kinetic characterization of sEH inhibitors provides deeper insights into their mechanism of action and potential in vivo efficacy. acs.org Beyond simple IC₅₀ values, parameters such as the dissociation rate constant (k_off) are critical for understanding the duration of target engagement. nih.govacs.org A slower dissociation rate implies that the inhibitor remains bound to the enzyme for a longer period, which can lead to more sustained inhibition. nih.gov

Studies on 1,3-disubstituted ureas have shown that structural modifications can significantly impact the dissociation rate. For some derivatives, the k_off was found to increase compared to earlier inhibitors, while for others, it was significantly decreased. nih.govacs.org For example, analysis of the interaction between TPPU (1-(4-(trifluoromethoxy)phenyl)-3-(3-phenylpropyl)urea) and human sEH revealed a small secondary binding site that could provide additional binding interactions, influencing its kinetic profile. nih.gov

The potency of sEH inhibitors is not solely determined by their affinity (K_i) but also by how long they occupy the target enzyme. nih.govacs.org Many urea-based compounds act as competitive, tight-binding inhibitors. pnas.org The kinetic analysis of these inhibitors often involves determining the inhibitor association constant (K_i) and the rate constant for covalent inactivation (k_inact) for irreversible inhibitors. acs.org For reversible inhibitors, the focus is on the dissociation constant (K_d) and the dissociation rate constant (k_off). nih.gov

| Compound | k_off (s⁻¹) x 10⁻⁴ | Significance | Reference |

|---|---|---|---|

| TPAU | 19.2 | Reference inhibitor. | nih.gov |

| TPPU | 10.2 | Slower dissociation than TPAU, suggesting longer target occupancy. | nih.gov |

Cardiac Myosin ATPase Activation

(3-Phenylpropyl)urea derivatives have also been identified as activators of cardiac myosin ATPase. nih.gov Cardiac myosin is the motor protein responsible for generating the force of contraction in the heart. google.com By activating myosin's ATPase activity, these compounds can enhance cardiac muscle contraction, offering a potential therapeutic strategy for systolic heart failure. nih.govresearchgate.net

SAR for Cardiac Myosin Activators

A series of flexible urea derivatives based on the (3-phenylpropyl)urea scaffold have been synthesized and evaluated for their ability to activate cardiac myosin ATPase. nih.gov SAR studies have provided valuable insights into the structural requirements for this activity.

The substitution pattern on the urea is critical. For instance, 1-phenethyl-3-(3-phenylpropyl)urea and 1-benzyl-3-(3-phenylpropyl)urea have shown significant activation of cardiac myosin ATPase. nih.govmolaid.com Further optimization led to the discovery that replacing the phenyl ring with a tetrahydropyran-4-yl moiety or a morpholine (B109124) moiety can also result in potent cardiac myosin activation. nih.govmolaid.com

Molecular docking studies have suggested that interactions, such as π-π stacking between the phenyl groups of the compounds and aromatic amino acid residues in the myosin active site, contribute to high biological activity. 21stcenturycardiology.com The presence of sulfonamide groups in some derivatives, such as N,N-dimethyl-4-(2-(3-(3-phenylpropyl)ureido)ethyl)benzenesulfonamide, has been shown to be highly effective for activating cardiac myosin. researchgate.netlookchem.com

| Compound | Cardiac Myosin ATPase Activation at 10 µM (%) | Reference |

|---|---|---|

| 1-phenethyl-3-(3-phenylpropyl)urea | 51.1 | nih.gov |

| 1-benzyl-3-(3-phenylpropyl)urea | 53.3 | nih.gov |

| 1-(3-phenylpropyl)-3-((tetrahydro-2H-pyran-4-yl)methyl)urea | 81.4 | nih.govmolaid.com |

| 1-(2-morpholinoethyl)-3-(3-phenylpropyl)urea | 44.0 | nih.govmolaid.com |

| N,N-dimethyl-4-(2-(3-(3-phenylpropyl)ureido)ethyl)benzenesulfonamide | 91.6 | researchgate.netlookchem.com |

Selectivity Profiling Against Other Myosin Isoforms (e.g., Skeletal, Smooth)

For a cardiac myosin activator to be a viable therapeutic agent, it must exhibit selectivity for the cardiac myosin isoform over other myosin isoforms, such as those found in skeletal and smooth muscle. google.com Lack of selectivity could lead to undesirable off-target effects.

Several of the potent (3-phenylpropyl)urea-based cardiac myosin activators have been profiled for their selectivity. nih.gov Compounds such as 1-phenethyl-3-(3-phenylpropyl)urea, 1-benzyl-3-(3-phenylpropyl)urea, and their more potent derivatives have been found to be selective for cardiac myosin over skeletal and smooth myosins. nih.govmolaid.comacs.org Similarly, the highly active sulfonamide-containing derivatives also demonstrated high selectivity for cardiac myosin. researchgate.netlookchem.com This selectivity is a crucial aspect of their development as potential drugs for heart failure. lookchem.com

Allosteric Modulation of Myosin Function

Substituted urea derivatives have been identified as selective modulators of the cardiac sarcomere, with the ability to potentiate cardiac myosin. unifiedpatents.comgoogle.comgoogle.comgoogle.com These compounds are being explored for their potential in treating systolic heart failure, including congestive heart failure. unifiedpatents.comgoogle.comgoogle.com The mechanism of action involves the allosteric modulation of myosin, a motor protein crucial for muscle contraction. researchgate.netnih.govnih.gov

Myosin functions through a cyclical process of binding to actin, undergoing a conformational change known as the powerstroke, and then unbinding, all of which is fueled by the hydrolysis of ATP. google.com Allosteric modulators can bind to sites on the myosin motor domain distinct from the active site, influencing its activity. researchgate.netnih.gov For instance, the small molecule EMD 57033 has been demonstrated to bind to an allosteric pocket in the myosin motor domain, leading to the stimulation of actomyosin (B1167339) ATPase activity and contractility. researchgate.net

One notable example of a urea derivative in this context is Omecamtiv mecarbil, a cardiac myosin activator that has been in clinical trials for heart failure. nih.govnih.govscience.gov Molecular dynamics studies of human cardiac myosin bound to Omecamtiv mecarbil have shown that the drug induces a more coupled motion of the converter and lever arm subdomains and alters the network of dynamic correlations, creating communication pathways between the binding site and distant functional regions of the protein. nih.gov This allosteric effect ultimately increases the fraction of myosin molecules that are strongly bound to actin, enhancing the power output of the cardiac muscle. nih.gov

Research has also focused on synthesizing and evaluating various substituted urea derivatives for their ability to activate cardiac myosin ATPase. For example, compounds like 1-phenethyl-3-(3-phenylpropyl)urea and 1-benzyl-3-(3-phenylpropyl)urea have shown significant activity both in vitro and in vivo. science.gov

| Compound Name | Reported Biological Activity |

| (3-Phenylpropyl)urea | Core structure for derivatives with biological activity. |

| 1-phenethyl-3-(3-phenylpropyl)urea | Cardiac myosin ATPase activation. science.gov |

| 1-benzyl-3-(3-phenylpropyl)urea | Cardiac myosin ATPase activation. science.gov |

| Omecamtiv mecarbil | Allosteric activator of cardiac myosin. nih.govnih.govscience.gov |

| EMD 57033 | Stimulator of actomyosin ATPase activity. researchgate.net |

Broader Contexts of Urea Derivatives in Chemical Biology Research

Urea derivatives represent a versatile class of organic compounds with a wide array of applications in chemical biology and medicinal chemistry. nih.govontosight.aibenthamdirect.comontosight.ai Their ability to form stable hydrogen bonds with biological targets contributes to their diverse biological activities. nih.gov

Exploration as Enzyme Inhibitors (e.g., Urease)

Urea's structural similarity to the substrate of the enzyme urease makes its derivatives prime candidates for urease inhibitors. nih.govscielo.br Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. mdpi.comfrontiersin.org This enzymatic activity is implicated in various pathological conditions, including those caused by bacteria like Helicobacter pylori. frontiersin.org

Numerous studies have explored different classes of urea derivatives as urease inhibitors. nih.gov For instance, N¹,N²-diaryl derivatives with nitro groups have demonstrated low micromolar inhibition of Canavalia ensiformis urease. nih.gov Similarly, N¹-toluoyl,N²-substituted urea derivatives have also been identified as urease inhibitors. nih.gov The substitution pattern on the urea scaffold plays a crucial role in determining the inhibitory potency. nih.govontosight.ai For example, ortho- and para-substitutions on the phenyl ring of N¹-hydroxy-N²-substituted derivatives were found to decrease inhibitory activity, possibly due to steric hindrance. nih.gov

The development of potent and selective urease inhibitors remains an active area of research, with various heterocyclic and substituted urea derivatives continuously being synthesized and evaluated. mdpi.comfrontiersin.orgresearchgate.net

| Urea Derivative Class | Example Finding |

| N¹,N²-diaryl derivatives | Nitro-substituted compounds show low micromolar inhibition. nih.gov |

| N¹-toluoyl-N²-substituted derivatives | Exhibit urease inhibitory activity. nih.gov |

| N¹-hydroxy-N²-substituted derivatives | Phenyl ring substitutions can decrease activity. nih.gov |

| Pyridylpiperazine hybrid derivatives | Some compounds show IC50 values lower than the standard thiourea (B124793). frontiersin.org |

Investigational Scaffolds for Antimicrobial and Antiviral Research

The urea scaffold is a privileged structure in the design of new antimicrobial and antiviral agents. benthamdirect.comchemicaljournal.inhilarispublisher.com The versatility of the urea functional group allows for the synthesis of a wide range of derivatives with diverse biological properties. ontosight.aiontosight.ai

In the realm of antimicrobial research , urea derivatives have been investigated for their activity against various bacterial and fungal strains. nih.govaip.orgresearchgate.net For example, a series of new urea derivatives containing aryl moieties were synthesized and screened, with some compounds exhibiting significant growth inhibition against Acinetobacter baumannii. nih.gov Specifically, an adamantyl urea derivative showed outstanding activity against this bacterium. nih.gov The antimicrobial potential of these compounds is often linked to their ability to interact with specific biological targets in pathogens. nih.gov

In antiviral research , urea derivatives have been explored for their ability to inhibit viral replication. nih.govontosight.ai They have been investigated as potential CCR5 antagonists, which could play a role in anti-HIV therapies. nih.gov The urea functionality is often incorporated into larger molecules to modulate their potency and selectivity against viral targets. nih.govontosight.ai For instance, benzotriazole-based urea derivatives have been synthesized and evaluated for their antiviral activity against various RNA and DNA viruses. openmedicinalchemistryjournal.com The pyrazole (B372694) nucleus, when combined with a urea function, has also yielded compounds with a broad spectrum of biological activities, including antipathogenic properties. mdpi.com

The ongoing research in this area continues to explore the vast chemical space of urea derivatives to identify new leads for the development of effective antimicrobial and antiviral drugs. chemicaljournal.inhilarispublisher.comarabjchem.orgscispace.com

| Research Area | Key Findings |

| Antimicrobial | Adamantyl urea derivatives show potent activity against Acinetobacter baumannii. nih.gov |

| Heteroaryl urea derivatives display antibacterial and antifungal properties. aip.org | |

| Antiviral | Urea derivatives have been designed as CCR5 antagonists for potential anti-HIV applications. nih.gov |

| Benzotriazole and pyrazole-based urea derivatives exhibit antiviral activity against various viruses. openmedicinalchemistryjournal.commdpi.com |

Future Research Directions and Interdisciplinary Prospects

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) or energy-intensive processes. acs.orgureaknowhow.comnih.gov Future research must prioritize the development of sustainable and green synthetic routes for (3-Phenylpropyl)urea. Modern approaches aim to reduce energy consumption, minimize waste, and utilize renewable feedstocks.

Electrocatalytic methods represent a promising frontier, enabling the direct synthesis of ureas from nitrogen gas and carbon dioxide (CO₂) under ambient conditions. acs.orgrsc.org This process, often relying on specialized nanocatalysts, could be adapted for (3-Phenylpropyl)urea by using 3-phenylpropylamine (B116678) as a starting material in reactions with a green carbonyl source. organic-chemistry.org Another innovative approach involves plasma-ice interactions, which can facilitate urea formation in an energy-efficient and environmentally benign manner. arxiv.org The use of CO₂ as a C1 building block is a cornerstone of green chemistry, and catalytic systems that can fix CO₂ with amines like 3-phenylpropylamine under ambient pressure are highly desirable. acs.orgnih.govacs.org

Table 1: Comparison of Synthetic Methodologies for Urea Derivatives

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Phosgene or Triphosgene, Amines, Base | Well-established, high yield. nih.gov | Highly toxic reagents, harsh conditions. nih.gov |

| Electrocatalytic | N₂, CO₂, Catalyst, Ambient temperature/pressure | Sustainable, uses abundant feedstocks, low energy. acs.orgrsc.org | Catalyst development is ongoing, scalability challenges. |

| Plasma-based | NH₃ + CO₂ or N₂ + CO₂, Plasma-ice interaction | Energy-efficient, environmentally friendly. arxiv.org | Requires specialized equipment, newer technology. |

| Catalytic CO₂ Fixation | Amines, CO₂, Catalyst (e.g., Oxovanadium(V)) | Utilizes greenhouse gas, often additive-free. acs.orgnih.gov | Catalyst efficiency and substrate scope can be limited. |

| "On-Water" Synthesis | Isocyanates, Amines, Water | Sustainable solvent, simple product isolation, chemoselective. organic-chemistry.org | Requires isocyanate precursor. |

Integration of Advanced Analytical Techniques for Real-time Studies

To optimize synthetic processes and understand reaction kinetics, the integration of advanced analytical techniques for real-time monitoring is crucial. Continuous-flow microreactor systems equipped with in-line Fourier-transform infrared (FT-IR) spectroscopy allow for the real-time observation of the formation of key intermediates, such as isocyanates, during urea synthesis. researchgate.netacs.org This enables precise control over reaction parameters and minimizes the handling of potentially unstable intermediates.

For final product characterization and quality control, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC-UV) are essential for verifying purity and quantifying impurities. researchgate.net Furthermore, liquid chromatography-mass spectrometry (LC-MS) is invaluable for analyzing complex reaction mixtures and identifying byproducts, as well as for studying the compound's behavior in biological systems. mdpi.comresearchgate.net These advanced methods provide a comprehensive analytical toolkit for both the synthesis and study of (3-Phenylpropyl)urea and its derivatives.

Rational Design of (3-Phenylpropyl)urea Analogs for Enhanced Biological Modulatory Properties

(3-Phenylpropyl)urea serves as a foundational scaffold for the rational design of new therapeutic agents. By systematically modifying its structure, researchers can enhance its biological activity and selectivity for specific targets. Structure-activity relationship (SAR) studies are key to this process, providing insights into how different functional groups influence efficacy. fau.de

For instance, a series of (3-Phenylpropyl)urea derivatives were synthesized and evaluated as cardiac myosin activators for potential use in treating systolic heart failure. nih.gov Modifications, such as the addition of sulfonamide groups to the phenyl ring and methylation of the urea nitrogens, led to compounds with significantly improved activity and selectivity over other myosin isoforms. nih.gov Similarly, other research has identified 1-phenyl-3-(1-phenylethyl)urea derivatives as potent complement inhibitors, where modifications to the phenyl ring significantly enhanced inhibitory activity against the complement pathway, a key driver of inflammation. nih.gov These studies demonstrate that the (3-Phenylpropyl)urea framework is highly amenable to optimization through rational design.

Table 2: Structure-Activity Relationship (SAR) of (3-Phenylpropyl)urea Analogs as Cardiac Myosin Activators

| Compound Modification | Example Compound | In Vitro Activity (% CMA) | Key Finding |

|---|---|---|---|

| Lead Scaffold | N,N-dimethyl-4-(2-(3-(3-phenylpropyl)ureido)ethyl)benzenesulfonamide | 91.6% | High potency, establishing the core pharmacophore. nih.gov |

| Urea N-Methylation | N,N-dimethyl-4-(2-(1-methyl-3-(3-phenylpropyl)ureido)ethyl)benzenesulfonamide | 52.3% | Methylation alters potency but improves other properties like fractional shortening (FS). nih.gov |

| Urea N-Methylation | N,N-dimethyl-4-(2-(3-methyl-3-(3-phenylpropyl)ureido)ethyl)benzenesulfonamide | 47.6% | Positional methylation on the urea moiety fine-tunes the biological effect. nih.gov |

Elucidation of Novel Biological Targets and Polypharmacology

While some biological targets of (3-Phenylpropyl)urea derivatives are known, such as cardiac myosin, the full spectrum of its biological activity remains largely unexplored. nih.gov The urea functionality is a common motif in medicinal chemistry, known to interact with a wide range of biological targets through hydrogen bonding. nih.gov Urea derivatives have been investigated for numerous therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. ontosight.aiontosight.aiontosight.airesearchgate.net

Future research should focus on elucidating novel biological targets for (3-Phenylpropyl)urea and its analogs. This can be achieved through techniques like chemical proteomics and affinity-based assays. There is also significant potential to explore its polypharmacology—the ability of a single compound to interact with multiple targets. dergipark.org.tr This is particularly relevant in complex diseases like cancer, where agents that can modulate several pathways simultaneously are often more effective. tandfonline.com For example, certain urea-based compounds have shown the ability to target multiple kinases and signaling pathways involved in tumor growth, angiogenesis, and inflammation. tandfonline.comnih.gov Investigating the polypharmacological profile of (3-Phenylpropyl)urea could reveal new therapeutic opportunities.

Application in Fragment-Based and Structure-Guided Drug Discovery Paradigms

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. openaccessjournals.com This approach uses small, low-complexity molecules, or "fragments," as starting points, which are then grown, linked, or merged to create more potent and selective drug candidates. nih.govfrontiersin.org

While (3-Phenylpropyl)urea itself is generally too large to be considered a fragment under the "Rule of Three," it can be deconstructed into its constituent parts for use in an FBDD campaign. frontiersin.orgnih.gov The 3-phenylpropyl moiety could be screened for interactions within hydrophobic pockets of a target protein, while the urea headgroup could be used to identify key hydrogen-bonding interactions. Once a fragment "hit" is identified and its binding mode is confirmed, often by X-ray crystallography, structure-guided design principles can be used to elaborate the fragment into a more complex and potent inhibitor. nih.gov This paradigm offers an efficient path to novel chemical matter, and applying it to the (3-Phenylpropyl)urea scaffold could lead to the discovery of inhibitors for previously "undruggable" targets.

Q & A

Q. What synthetic methodologies are commonly employed for (3-Phenylpropyl)urea, and how can reaction conditions be optimized for academic research?

(3-Phenylpropyl)urea is typically synthesized via the reaction of 3-phenylpropylamine with an isocyanate or via urea-forming agents like phosgene alternatives (e.g., carbonyldiimidazole). Key steps include:

- Condensation : Reacting 3-phenylpropylamine with a urea precursor under controlled pH and temperature (e.g., 50–80°C) .

- Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure high purity .

- Optimization : Catalysts (e.g., triethylamine) and inert atmospheres (N₂) improve yield by minimizing side reactions .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of (3-Phenylpropyl)urea?

- X-ray crystallography : Resolves supramolecular structure, revealing hydrogen-bonded layers (R₂²(8) and R₂¹(6) motifs) stabilized by N–H···O interactions .

- NMR spectroscopy : ¹H NMR peaks at δ 7.28–7.15 ppm (aromatic protons), δ 3.18–3.12 ppm (methylene groups adjacent to urea), and δ 1.80 ppm (propyl chain) confirm connectivity .

- HRMS : Molecular ion [M + Na]⁺ at m/z 201.11 (calculated for C₁₀H₁₄N₂ONa) validates molecular weight .

Q. What are the critical physical properties of (3-Phenylpropyl)urea relevant to experimental design?

| Property | Value | Source |

|---|---|---|

| Melting Point | 113–115°C | |

| Molecular Weight | 178.23 g/mol | |

| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) | |

| Thermal stability (up to 200°C) and hygroscopicity should be considered for storage and handling . |

Advanced Research Questions

Q. How does (3-Phenylpropyl)urea modulate cardiac myosin ATPase activity, and what experimental approaches elucidate its mechanism?

(3-Phenylpropyl)urea activates cardiac myosin ATPase, enhancing muscle contraction. Methodological insights:

- Enzyme assays : Measure ATP hydrolysis rates using spectrophotometric detection (e.g., NADH-coupled assay) .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding to the ATPase active site, with the urea moiety forming hydrogen bonds to Arg residues .

- Kinetic studies : Lineweaver-Burk plots reveal non-competitive activation, suggesting allosteric modulation .

Q. How can researchers resolve contradictions in reported biological activities of (3-Phenylpropyl)urea derivatives?

Discrepancies (e.g., varying IC₅₀ values) arise from differences in assay conditions or impurity profiles. Strategies include:

- Standardized protocols : Use consistent cell lines (e.g., H9c2 cardiomyocytes) and ATPase activity assays .

- Purity validation : Re-analyzе derivatives via HPLC-MS to exclude confounding by synthetic byproducts .

- Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Q. What structural modifications enhance the bioactivity of (3-Phenylpropyl)urea derivatives, and how are SAR studies designed?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves metabolic stability .

- Linker optimization : Replacing the propyl chain with heterocycles (e.g., pyridine) enhances target affinity .

- Methodology :

- Parallel synthesis : Generate derivative libraries via automated liquid handling .

- In vitro screening : Prioritize candidates using high-throughput ATPase activation assays .

Q. How do environmental factors (pH, temperature) influence the stability and efficacy of (3-Phenylpropyl)urea in biological systems?

- pH studies : Stability assays in buffers (pH 2–10) show degradation at extremes (pH < 3 or > 9), necessitating enteric coatings for oral delivery .

- Thermal analysis : Differential scanning calorimetry (DSC) confirms decomposition above 200°C, guiding storage at 4°C .

- Bioactivity correlation : Pre-incubate compound at varying temperatures and measure residual ATPase activity to assess thermal resilience .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.